

# Bezafibrate: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Bezafibrate |           |
| Cat. No.:            | B1666932    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Bezafibrate** is a third-generation fibrate drug widely utilized as a lipid-lowering agent in the management of hyperlipidemia. Its therapeutic efficacy is rooted in its distinct molecular structure and multifaceted chemical properties, which govern its interactions with key biological targets. This technical guide provides an in-depth analysis of **Bezafibrate**'s molecular architecture, physicochemical characteristics, and the signaling pathways it modulates. The information is presented to support further research, drug development, and clinical understanding of this important therapeutic agent.

## **Molecular Structure and Chemical Identity**

**Bezafibrate**, chemically known as 2-(4-{2-[(4-chlorobenzoyl)amino]ethyl}phenoxy)-2-methylpropanoic acid, possesses a unique molecular structure that is fundamental to its pharmacological activity. It is a monocarboxylic acid amide, characterized by the formal condensation of a 4-chlorobenzoic acid group with a 2-[4-(2-aminoethyl)phenoxy]-2-methylpropanoic acid moiety.

Table 1: Chemical and Physical Properties of Bezafibrate



| Property         | Value                                                                         | Reference |
|------------------|-------------------------------------------------------------------------------|-----------|
| IUPAC Name       | 2-(4-{2-[(4-<br>chlorobenzoyl)amino]ethyl}phe<br>noxy)-2-methylpropanoic acid |           |
| Chemical Formula | C19H20CINO4                                                                   | -         |
| Molecular Weight | 361.82 g/mol                                                                  |           |
| CAS Number       | 41859-67-0                                                                    | _         |
| Melting Point    | 180-186 °C                                                                    | _         |
| рКа              | 3.61, 3.71 (acidic)                                                           | _         |
| logP             | 3.70 - 3.8                                                                    | -         |
| Appearance       | White, odorless crystalline powder                                            | -         |

Table 2: Solubility Profile of **Bezafibrate** 

| Solvent                                  | Solubility                                          | Reference |
|------------------------------------------|-----------------------------------------------------|-----------|
| Water                                    | 1.55e-03 g/L (Sparingly soluble in aqueous buffers) |           |
| Ethanol                                  | Approx. 3 mg/mL (Readily soluble)                   |           |
| DMSO                                     | Approx. 30 mg/mL                                    | _         |
| Dimethylformamide (DMF)                  | Approx. 30 mg/mL                                    | _         |
| Methanol, n-propanol, isopropanol        | Soluble                                             |           |
| Methanol + Acetonitrile (binary mixture) | Soluble                                             | -         |



For maximal solubility in aqueous buffers, it is recommended to first dissolve **Bezafibrate** in DMSO and then dilute with the aqueous buffer of choice.

## **Mechanism of Action and Signaling Pathways**

**Bezafibrate**'s primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression. It is considered a pan-PPAR agonist, meaning it can activate all three PPAR isoforms:  $\alpha$ ,  $\gamma$ , and  $\delta$ .

- PPARα Activation: This is the principal mechanism behind **Bezafibrate**'s lipid-lowering effects. Activation of PPARα in the liver and other tissues leads to increased transcription of genes involved in fatty acid oxidation, thereby enhancing the breakdown of fatty acids. It also stimulates the activity of lipoprotein lipase, which is crucial for the catabolism of triglyceriderich lipoproteins.
- PPARy and PPARδ Activation: While its effect on PPARy and PPARδ is less pronounced than on PPARα, it contributes to its overall therapeutic profile. PPARy activation can improve insulin sensitivity, while PPARδ activation is associated with increased energy expenditure and fatty acid oxidation in muscle tissue.

The activation of these receptors ultimately leads to a reduction in plasma triglycerides and low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol.

Below is a diagram illustrating the primary signaling pathway of **Bezafibrate** through PPARα activation.



Click to download full resolution via product page

**Bezafibrate**'s PPARα Activation Pathway



#### **Experimental Protocols**

Detailed, step-by-step experimental protocols for assays involving **Bezafibrate** are proprietary and specific to the research institution conducting the study. However, a general methodology for a key experiment, such as a PPAR $\alpha$  activation assay, can be outlined.

General Workflow for a Cell-Based PPARa Reporter Assay:

This assay is designed to measure the ability of a compound, such as **Bezafibrate**, to activate the PPAR $\alpha$  receptor in a cellular context.





Click to download full resolution via product page

#### Workflow for PPARα Reporter Assay

Key Steps in the Protocol:

- Cell Culture: A suitable cell line, often a human liver cell line like HepG2, is cultured under standard conditions.
- Transfection: The cells are transiently transfected with two plasmids: one that expresses the human PPARα receptor and another that contains a reporter gene (e.g., luciferase) under
- To cite this document: BenchChem. [Bezafibrate: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666932#molecular-structure-and-chemical-properties-of-bezafibrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com